molecular formula C19H20F2N4O B10923777 1-butyl-N-(2,5-difluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-butyl-N-(2,5-difluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10923777
M. Wt: 358.4 g/mol
InChI Key: HCBQMJLETPWZKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BUTYL-N~4~-(2,5-DIFLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound is characterized by its unique structure, which includes a butyl group, a difluorophenyl group, and a dimethylpyrazolopyridine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-BUTYL-N~4~-(2,5-DIFLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazolopyridine core, followed by the introduction of the butyl and difluorophenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing automated synthesis equipment and large-scale reactors .

Chemical Reactions Analysis

1-BUTYL-N~4~-(2,5-DIFLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

1-BUTYL-N~4~-(2,5-DIFLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-BUTYL-N~4~-(2,5-DIFLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby disrupting downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

1-BUTYL-N~4~-(2,5-DIFLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives:

    1-Butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the difluorophenyl group, resulting in different biological activities and chemical properties.

    N~4~-(2,5-Difluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the butyl group, which may affect its solubility and interaction with molecular targets.

    1-Butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid:

Properties

Molecular Formula

C19H20F2N4O

Molecular Weight

358.4 g/mol

IUPAC Name

1-butyl-N-(2,5-difluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H20F2N4O/c1-4-5-8-25-18-17(12(3)24-25)14(9-11(2)22-18)19(26)23-16-10-13(20)6-7-15(16)21/h6-7,9-10H,4-5,8H2,1-3H3,(H,23,26)

InChI Key

HCBQMJLETPWZKI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=C(C=CC(=C3)F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.